2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzofuro[3,2-d]pyrimidin-2-yl group, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the sulfanyl group might be susceptible to oxidation, and the acetamide group could undergo hydrolysis .Scientific Research Applications
Synthesis and Structural Analysis
Compounds with benzofuran, pyrimidine, and acetamide moieties are frequently synthesized for their unique chemical and physical properties. For instance, novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities, were synthesized through reactions involving benzofuran and pyrimidine derivatives (Abu‐Hashem et al., 2020). The structural analysis of these compounds reveals intricate molecular conformations that could be instrumental in understanding the chemical behavior of complex molecules, including 2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide.
Bioactive Potential
Research into pyrimidine derivatives has shown that they possess a range of bioactive potentials, from antimicrobial to anticancer properties. For example, certain 2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines were explored as antifolates and potential antitumor agents, highlighting the importance of pyrimidine derivatives in medicinal chemistry (Gangjee et al., 2007). These studies suggest a promising avenue for further exploration of compounds like 2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide in therapeutic applications.
Molecular Design and Drug Development
The molecular design of compounds with specific functional groups such as sulfanyl, acetamide, and benzofuran derivatives is crucial in drug development. Research has focused on creating molecules with precise biological activities by manipulating these functional groups. For instance, the design and synthesis of classical and nonclassical antifolates incorporating pyrimidine derivatives demonstrate the intricate balance between molecular structure and bioactivity, potentially guiding the application of complex compounds in disease treatment (Gangjee et al., 2008).
Future Directions
properties
IUPAC Name |
2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-3-25-21(27)20-19(16-9-4-5-10-17(16)29-20)24-22(25)30-13-18(26)23-12-14-7-6-8-15(11-14)28-2/h4-11H,3,12-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWQLEKKSCFTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide |
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